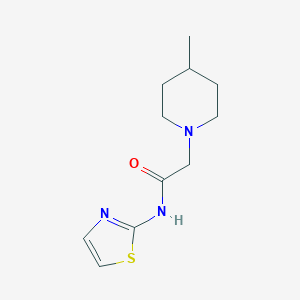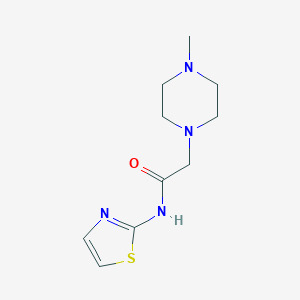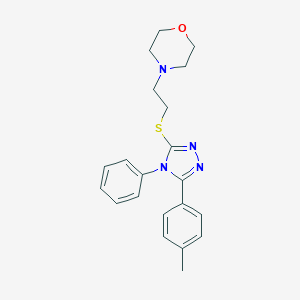![molecular formula C20H24N2O3 B275180 (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MDMAT, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the well-known drug, MDMA, and has been synthesized for scientific research purposes. MDMAT has been found to have potential therapeutic applications in treating mental health conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). In
Wirkmechanismus
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to the serotonin transporter and inhibits its function, leading to an increase in serotonin levels. This, in turn, leads to an increase in dopamine and norepinephrine levels. The increased levels of these neurotransmitters are responsible for the psychoactive effects of (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been found to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the release of oxytocin, a hormone that is responsible for social bonding and trust. It has also been found to increase the levels of cortisol, a hormone that is released in response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been used in animal models to study its effects on behavior and neurochemistry. However, there are limitations to using (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone in lab experiments. It is a controlled substance and can only be used under strict regulations. It also has potential side effects, such as hyperthermia and cardiovascular complications.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in treating mental health conditions. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase empathy and social bonding, which could be beneficial in treating conditions such as depression and PTSD. Another area of interest is its effects on the brain and neurochemistry. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the release of oxytocin, which could have implications for understanding social behavior and trust. Further research is needed to fully understand the potential therapeutic applications and underlying mechanisms of (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone.
Synthesemethoden
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone is synthesized by reacting 3,5-dimethoxyphenylacetone with 2-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in treating mental health conditions such as depression, anxiety, and PTSD. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase empathy, social bonding, and emotional openness in individuals. It has also been found to reduce fear and anxiety in animal models.
Eigenschaften
Produktname |
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3 |
InChI-Schlüssel |
YOXCWYCROVRVBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)




![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)

![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)